

A Comparative Guide to Experimental vs. Predicted Spectral Data of 5-Aminoindole

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Compound of Interest		
Compound Name:	5-Aminoindole	
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For Researchers, Scientists, and Drug Development Professionals: An objective analysis of experimental and computationally predicted spectral data for the key indole derivative, **5**-**Aminoindole**.

This guide provides a comprehensive cross-reference of experimental and predicted spectral data for **5-Aminoindole**, a significant molecule in medicinal chemistry and drug development. By presenting a side-by-side comparison of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to facilitate compound verification, aid in spectral interpretation, and provide a practical reference for researchers in the field.

Data Presentation: A Comparative Analysis

The following tables summarize the experimental and predicted spectral data for **5- Aminoindole**. Experimental data has been aggregated from various spectroscopic databases and literature sources, while predicted data has been generated using established computational algorithms.

¹H NMR Spectral Data



Proton Assignment	Experimental Chemical Shift (δ ppm)	Predicted Chemical Shift (δ ppm)
H-1 (N-H)	~8.0	~7.9
H-2	~7.1	~7.2
H-3	~6.4	~6.5
H-4	~7.0	~7.1
H-6	~6.7	~6.8
H-7	~7.2	~7.3
-NH ₂	~3.6	~3.5

¹³C NMR Spectral Data

Carbon Assignment	Experimental Chemical Shift (δ ppm)[1]	Predicted Chemical Shift (δ ppm)
C-2	~123.5	~124.0
C-3	~101.8	~102.5
C-3a	~128.9	~129.5
C-4	~111.3	~112.0
C-5	~140.7	~141.5
C-6	~111.3	~112.0
C-7	~120.9	~121.5
C-7a	~131.5	~132.0

IR Spectral Data



Vibrational Mode	Experimental Frequency (cm ⁻¹)[2]	Predicted Frequency (cm ⁻¹)
N-H Stretch (Indole)	~3400	~3450
N-H Stretch (Amine, Symmetric)	~3350	~3380
N-H Stretch (Amine, Asymmetric)	~3280	~3300
C-H Stretch (Aromatic)	~3100-3000	~3100-3050
C=C Stretch (Aromatic)	~1620, 1580	~1610, 1570
N-H Bend (Amine)	~1630	~1620
C-N Stretch	~1330	~1340

Mass Spectrometry Data

Parameter	Experimental Value (m/z)[4]	Predicted Value (m/z)
Molecular Ion [M]+	132.07	132.07
Major Fragment	104.06	104.05

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and understanding of the data acquisition process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **5-Aminoindole** (5-10 mg) is prepared in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.5-0.7 mL) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.



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Fourier-Transform Infrared (FT-IR) Spectroscopy

The solid sample of **5-Aminoindole** is finely ground and mixed with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid sample is placed directly on the ATR crystal. The FT-IR spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio.[2] The background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

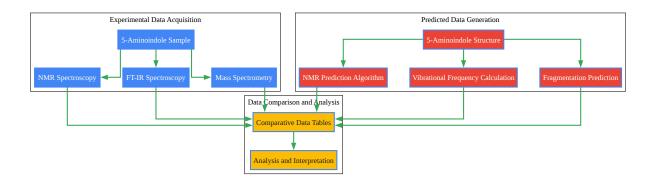
Mass Spectrometry (MS)

For Electron Ionization (EI) Mass Spectrometry, a small amount of **5-Aminoindole** is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. The mass spectrum displays the relative abundance of each ion as a function of its m/z value.[4]

Visualization of Workflows and Concepts

To further clarify the processes and relationships discussed, the following diagrams have been generated using the Graphviz DOT language.

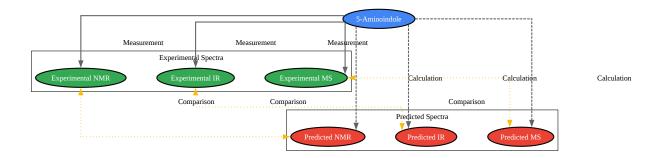




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Caption: Workflow for comparing experimental and predicted spectral data.





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Caption: Relationship between a molecule, its experimental spectra, and its predicted spectra.

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